Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
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Overview
Description
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its unique structure and properties. It is a cyclic sulfite ester with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be synthesized through the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride, followed by cyclization with sulfur dioxide . The reaction typically occurs under mild conditions, with the use of an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,1-Diphenyl-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral sulfoxides and other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and other proteins. The compound’s unique structure enables it to form stable intermediates, which can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the methyl and diphenyl groups.
4,5-Diphenyl-imidazol-1,2,3-triazole: Another compound with diphenyl groups, used in different applications such as enzyme inhibition.
Thiazoles: Compounds with a sulfur and nitrogen heterocycle, exhibiting diverse biological activities.
Uniqueness
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific cyclic sulfite structure and the presence of both methyl and diphenyl groups. These structural features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(5R)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m1/s1 |
InChI Key |
ACONWRLGPDTDKX-ISGGMURCSA-N |
Isomeric SMILES |
C[C@@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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